Mito-LND
Overview
Description
Preparation Methods
The synthesis of Mito-LND involves the modification of lonidamine to target mitochondria. This modification enhances its potency by approximately 100-fold compared to lonidamine . The synthetic route typically involves the conjugation of lonidamine with a mitochondrial targeting moiety, which allows the compound to accumulate in the mitochondria of cancer cells . Industrial production methods for this compound are still under development, as the compound is primarily used in preclinical research.
Chemical Reactions Analysis
Mito-LND undergoes several types of chemical reactions, including:
Oxidation: This compound stimulates the formation of reactive oxygen species (ROS) within the mitochondria.
Substitution: This compound can oxidize mitochondrial peroxiredoxins, which are involved in cellular redox regulation.
Common reagents and conditions used in these reactions include the presence of oxygen for oxidation reactions and specific inhibitors to study the reduction and substitution reactions. The major products formed from these reactions are ROS and oxidized mitochondrial proteins .
Scientific Research Applications
Mito-LND has several scientific research applications:
Mechanism of Action
Mito-LND exerts its effects by targeting mitochondrial bioenergetics. It inhibits oxidative phosphorylation, leading to a decrease in adenosine triphosphate (ATP) production . This inhibition results in the stimulation of ROS formation, which induces oxidative stress and apoptosis in cancer cells . Additionally, this compound inactivates the AKT/mTOR/p70S6K signaling pathway, further promoting autophagic cell death .
Comparison with Similar Compounds
Mito-LND is unique compared to other mitochondrial targeting agents due to its enhanced potency and selectivity for cancer cells. Similar compounds include:
Lonidamine: The parent compound of this compound, which has limited efficacy compared to its mitochondrial-targeted analog.
This compound stands out due to its dual action of inhibiting mitochondrial bioenergetics and inducing oxidative stress, making it a potent anticancer agent .
Properties
IUPAC Name |
10-[[1-[(2,4-dichlorophenyl)methyl]indazole-3-carbonyl]amino]decyl-triphenylphosphanium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H44Cl2N3OP.BrH/c44-35-29-28-34(40(45)32-35)33-48-41-27-17-16-26-39(41)42(47-48)43(49)46-30-18-5-3-1-2-4-6-19-31-50(36-20-10-7-11-21-36,37-22-12-8-13-23-37)38-24-14-9-15-25-38;/h7-17,20-29,32H,1-6,18-19,30-31,33H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSSFQSESARZNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCCNC(=O)C2=NN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H45BrCl2N3OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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